molecular formula C17H10Cl2I2N2O2S B11696572 (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}-2-imino-1,3-thiazolidin-4-one

(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No.: B11696572
M. Wt: 631.1 g/mol
InChI Key: KGYHCPHTKPIDPL-CPSFFCFKSA-N
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Description

(5Z)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and diiodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Halogenation: Introduction of chlorine and iodine atoms into the phenyl rings.

    Methoxylation: Addition of methoxy groups to the phenyl rings.

    Thiazolidinone Formation: Cyclization to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or iodine in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (5Z)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of dichlorophenyl and diiodophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H10Cl2I2N2O2S

Molecular Weight

631.1 g/mol

IUPAC Name

(5Z)-2-amino-5-[[2-[(2,4-dichlorophenyl)methoxy]-3,5-diiodophenyl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C17H10Cl2I2N2O2S/c18-10-2-1-8(12(19)5-10)7-25-15-9(3-11(20)6-13(15)21)4-14-16(24)23-17(22)26-14/h1-6H,7H2,(H2,22,23,24)/b14-4-

InChI Key

KGYHCPHTKPIDPL-CPSFFCFKSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2I)I)/C=C\3/C(=O)N=C(S3)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2I)I)C=C3C(=O)N=C(S3)N

Origin of Product

United States

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